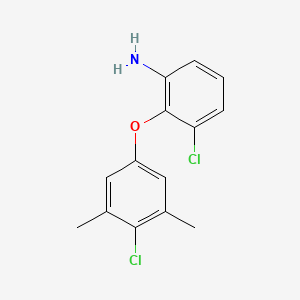

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline

Description

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is a halogenated aniline derivative featuring a 4-chloro-3,5-dimethylphenoxy substituent at the 2-position of the aniline ring. Its structure combines electron-withdrawing chloro groups and methyl substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

3-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-8-6-10(7-9(2)13(8)16)18-14-11(15)4-3-5-12(14)17/h3-7H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTNQWXGZYMDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline typically involves the reaction of 3,5-dimethylphenol with 4-chloroaniline in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction proceeds through the formation of an intermediate phenoxy compound , which is then further reacted with 3-chloroaniline to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols .

Oxidation: The compound can be oxidized to form corresponding quinones or N-oxides .

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst .

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium .

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

Nucleophilic substitution: Formation of substituted anilines or phenoxy derivatives .

Oxidation: Formation of quinones or N-oxides .

Reduction: Formation of amines .

Scientific Research Applications

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline and related compounds:

Key Observations:

- Lipophilicity : The target compound’s dual chloro and methyl groups increase hydrophobicity compared to 602-UC, which has a polar carboxylic acid group.

- Solubility: 602-UC is soluble in organic solvents (e.g., DMSO, ethanol) and partially in aqueous buffers , whereas the aniline derivatives (e.g., pyridin-3-amine) show reduced water solubility due to the absence of ionizable groups.

- Stability : Halogenated anilines are generally stable under inert conditions but may degrade under UV exposure or oxidative environments .

Herbicidal and Plant Growth Regulation

- 602-UC : A synthetic auxin analog that mimics indole-3-acetic acid (IAA), promoting hypocotyl elongation in plants . Its activity relies on the carboxylic acid group for receptor binding.

- Target Compound: The aniline core and lack of a carboxylic acid group suggest a different mode of action. However, derivatives with the 4-chloro-3,5-dimethylphenoxy group exhibit herbicidal activity, as seen in 1-[2-(4-chloro-3,5-dimethylphenoxy)propionyl]-3,5-dimethylpyrazole .

Biological Activity

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is a synthetic compound with notable biological activity. Its structure, characterized by the presence of chlorine and dimethyl groups, suggests potential interactions with various biological systems. This article explores its biochemical properties, cellular effects, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The molecular formula of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is . The presence of multiple chlorine atoms and a dimethylphenoxy group contributes to its unique reactivity and interaction profiles with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It can act as an inhibitor or activator of various enzymes, thereby influencing metabolic pathways. Research indicates that it may alter gene expression and protein synthesis through modulation of cell signaling pathways.

Enzyme Interactions

3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline has been shown to bind with specific enzymes, affecting their catalytic activities. This binding can lead to:

- Inhibition : Reducing enzyme activity, which can alter metabolic flux.

- Activation : Enhancing enzyme function, potentially leading to increased metabolic rates.

Cellular Effects

The compound influences cellular processes such as:

- Cell Signaling : Modifications in signaling pathways can lead to changes in cellular responses.

- Gene Expression : It may upregulate or downregulate the expression of genes involved in critical cellular functions.

Toxicological Studies

Research indicates that 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline exhibits low acute toxicity. In vivo studies have shown that it does not significantly increase methaemoglobin levels or cause systemic toxicity at certain concentrations . However, it presents alerts for mutagenicity based on structural profiling, suggesting potential risks associated with long-term exposure.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Study 2: Anticancer Properties

Another research focused on the anticancer effects of this compound in vitro. It was found to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The study highlighted its potential as a lead compound for developing new anticancer agents.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities influenced by structural variations:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline | Antimicrobial, Anticancer | Enzyme inhibition and apoptosis induction |

| 4-Chloro-3-fluoroaniline | Antimalarial | Nucleophilic substitution reactions |

| 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline | Enzyme inhibition | Competitive binding to active sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.